Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

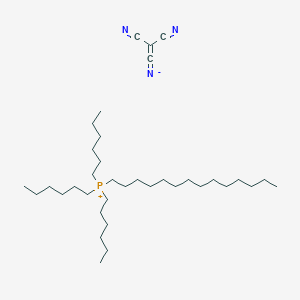

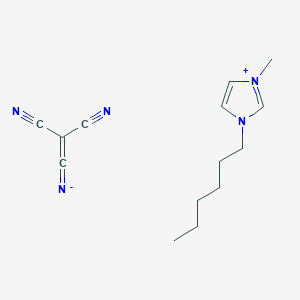

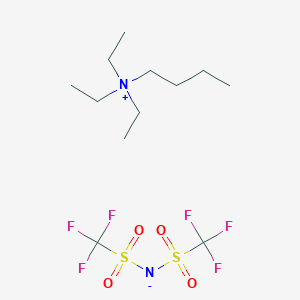

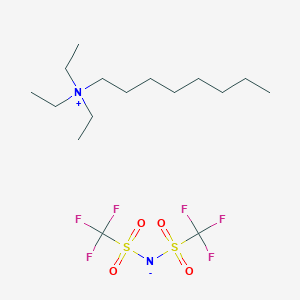

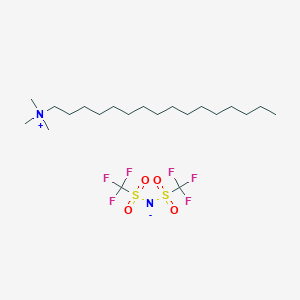

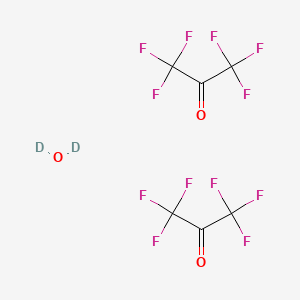

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a highly hydrophobic ionic liquid that consists of a cationic surfactant (hexadecyltrimethylammonium, HTAB) and an anionic salt (bis(trifluoromethylsulfonyl)imide, TFSI) . It is commonly used as a solvent, electrolyte, and surfactant in various scientific and industrial applications.

Synthesis Analysis

The synthesis of HTAB-TFSI can be achieved by mixing HTAB and TFSI in an appropriate solvent such as acetonitrile and heating the mixture to a certain temperature while stirring. The synthesized HTAB-TFSI can be characterized by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of HTAB-TFSI show differences from the conventional H-bonds . A total of six stable HTAB-TFSI ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between HTAB-TFSI ion pair conformers .Physical And Chemical Properties Analysis

HTAB-TFSI is a colorless and odorless liquid with a viscosity of 24.8 cP at 25°C. Its melting point is -40°C, and its boiling point is 188°C. HTAB-TFSI has high thermal stability and negligible vapor pressure, making it a useful solvent in high-temperature processes. It is also highly soluble in nonpolar solvents and shows strong hydrophobicity due to the long alkyl chains in its HTAB component.科学的研究の応用

Material Synthesis

It is involved in material synthesis, particularly in creating self-assembled structures such as supramolecular gels, which can serve as self-healing or shape-memory materials .

Lubricants

It is used as a lubricant due to its chemical properties that reduce friction between surfaces .

Gas Scrubbing

This compound finds application in gas scrubbing processes to remove or absorb unwanted gases .

Photopolymerizable Ionic Liquids

It is used in the formulation of photopolymerizable ionic liquids, which have applications in various industrial processes .

CO2 Capture

It has potential use in ionic liquids for CO2 capture, contributing to environmental protection efforts by reducing greenhouse gas emissions .

Recovery of Metals with Ionic Liquids

The compound is also utilized in the recovery of metals with ionic liquids, which is an important process in recycling and resource management .

将来の方向性

The anion in HTAB-TFSI is widely used in ionic liquids, as it is less toxic and more stable than more “traditional” counterions such as tetrafluoroborate . This anion is also of importance in lithium-ion and lithium metal batteries because of its high dissociation and conductivity . Therefore, the future directions of HTAB-TFSI could involve its use in next-generation low-power electronics and optoelectronic devices .

作用機序

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUKFOMDIPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)